4-(dimethylsulfamoyl)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide
CAS No.: 1040638-29-6
Cat. No.: VC11946864
Molecular Formula: C19H18FN3O4S
Molecular Weight: 403.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040638-29-6 |
|---|---|
| Molecular Formula | C19H18FN3O4S |
| Molecular Weight | 403.4 g/mol |
| IUPAC Name | 4-(dimethylsulfamoyl)-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C19H18FN3O4S/c1-23(2)28(25,26)15-9-7-13(8-10-15)19(24)21-12-14-11-18(27-22-14)16-5-3-4-6-17(16)20/h3-11H,12H2,1-2H3,(H,21,24) |
| Standard InChI Key | FWNSOXXQQKXUPS-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3F |
| Canonical SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3F |
Introduction
4-(dimethylsulfamoyl)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide is a complex organic compound belonging to the class of benzamides. It features a dimethylsulfamoyl group, a 2-fluorophenyl moiety, and an oxazolyl ring, contributing to its unique chemical and biological properties. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to the interactions between its functional groups and biological targets.
Synthesis
The synthesis of 4-(dimethylsulfamoyl)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide typically involves multiple steps, including the formation of the oxazolyl ring and the attachment of the dimethylsulfamoyl group to the benzamide core. The reaction conditions, such as temperature and solvent choice, are crucial for achieving high yields and purity.
Biological Activities
While specific biological activities of 4-(dimethylsulfamoyl)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide have not been extensively documented, compounds with similar structures often exhibit potential in medicinal applications. The presence of the dimethylsulfamoyl and oxazolyl groups can facilitate interactions with biological targets, suggesting potential roles in drug development.
Research Findings and Future Directions
Research on compounds with similar structures, such as sulfamoylbenzamides, indicates their potential in pharmaceuticals and agrochemicals due to their diverse biological activities. Future studies on 4-(dimethylsulfamoyl)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide could focus on its synthesis optimization, biological evaluation, and structure-activity relationship analysis to explore its full potential in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume